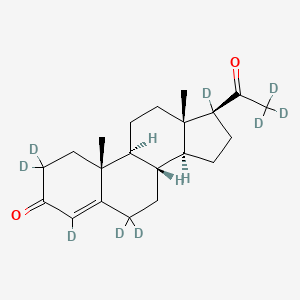
Progesterone-d9
Übersicht
Beschreibung
Progesteron-d9: ist ein deuteriummarkiertes Analogon von Progesteron, einem natürlich vorkommenden Steroidhormon. Die Verbindung wird häufig als interner Standard in der Massenspektrometrie zur Quantifizierung von Progesteronspiegeln in biologischen Proben verwendet . Progesteron selbst spielt eine entscheidende Rolle bei der Regulierung des Menstruationszyklus und ist essentiell für die Aufrechterhaltung der Schwangerschaft .
Wissenschaftliche Forschungsanwendungen
Chemie: Progesteron-d9 wird umfassend als interner Standard in der Massenspektrometrie zur genauen Quantifizierung von Progesteronspiegeln in verschiedenen Proben verwendet. Dies ist entscheidend für Studien, die die Analyse von Steroidhormonen beinhalten .
Biologie: In der biologischen Forschung hilft Progesteron-d9, die Stoffwechselwege von Progesteron und seine Rolle in physiologischen Prozessen wie dem Menstruationszyklus und der Schwangerschaft zu verstehen .
Medizin: In der medizinischen Forschung wird Progesteron-d9 verwendet, um die Pharmakokinetik und Pharmakodynamik von Progesteron-basierten Medikamenten zu untersuchen. Dies hilft bei der Entwicklung neuer Therapeutika für Erkrankungen wie hormonelle Ungleichgewichte und reproduktive Störungen .
Industrie: In der pharmazeutischen Industrie wird Progesteron-d9 in der Qualitätskontrolle von Progesteron-haltigen Produkten verwendet, um deren Wirksamkeit und Sicherheit zu gewährleisten .
Wirkmechanismus
Progesteron-d9 entfaltet, wie natürliches Progesteron, seine Wirkungen durch Bindung an Progesteronrezeptoren in Zielgeweben. Diese Rezeptoren gehören zur Familie der Kernrezeptoren und regulieren nach Aktivierung die Genexpression. Die Bindung von Progesteron-d9 an diese Rezeptoren initiiert eine Kaskade von molekularen Ereignissen, die das Endometrium während des Menstruationszyklus erhalten und die Schwangerschaft unterstützen .
Wirkmechanismus
Target of Action
Progesterone-d9, a deuterium-labeled form of progesterone, primarily targets the progesterone receptor (PR) . The PR is a nuclear receptor that plays a crucial role in the reproductive system . Progesterone is a steroid hormone that regulates the menstrual cycle and is vital for pregnancy .
Mode of Action
This compound interacts with its target, the progesterone receptor, by binding to it . This binding triggers a series of cellular responses, including changes in gene expression . The interaction of this compound with the PR can lead to various physiological effects, depending on the concentration and dosage form .
Biochemical Pathways
This compound, like progesterone, is involved in several biochemical pathways. It plays a role in the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy by promoting uterine growth and suppressing myometrial contractility . It also influences other organs outside the female reproductive tract .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of progesterone. Progesterone is metabolized mainly in the liver through various processes, including reduction, hydroxylation, and conjugation . The half-life of progesterone varies depending on the route of administration . The bioavailability of oral progesterone is less than 2.4%, while the vaginal route has a bioavailability of 4-8% .
Result of Action
The action of this compound results in several molecular and cellular effects. It plays a crucial role in the menstrual cycle, pregnancy, and other physiological processes . Its interaction with the PR leads to changes in gene expression, which can influence cell proliferation, differentiation, and other cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other hormones, the physiological state of the individual (such as the phase of the menstrual cycle), and the specific tissue environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Progesterone-d9, like its parent compound progesterone, interacts with various biomolecules in the body. It binds primarily to the progesterone receptor, a member of the nuclear hormone receptor subfamily . This interaction triggers a cascade of biochemical reactions that regulate various physiological processes .
Cellular Effects
This compound influences cell function in several ways. It regulates gene expression, cellular metabolism, and cell signaling pathways . For instance, it plays a key role in the regulation of the menstrual cycle and is crucial for pregnancy .
Molecular Mechanism
This binding influences the transcription of target genes, leading to changes in protein synthesis and cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its stability and degradation can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, higher doses might lead to different physiological responses compared to lower doses . More studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from cholesterol through a series of enzymatic reactions . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
This compound, like progesterone, is transported and distributed within cells and tissues. It can bind to carrier proteins such as albumin and corticosteroid-binding globulin in the bloodstream, which facilitate its transport to target tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm of cells where it binds to the progesterone receptor . Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Progesteron-d9 beinhaltet die Einarbeitung von Deuteriumatomen in das Progesteronmolekül. Dies wird typischerweise durch eine Reihe chemischer Reaktionen erreicht, die Wasserstoffatome durch Deuterium ersetzen. Eine gängige Methode beinhaltet die Verwendung deuterierter Reagenzien in Gegenwart von Katalysatoren, um den Austausch von Wasserstoff gegen Deuterium zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Progesteron-d9 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung hochreiner deuterierter Reagenzien und fortschrittlicher katalytischer Systeme, um die effiziente Einarbeitung von Deuteriumatomen zu gewährleisten. Das Endprodukt wird dann mit Techniken wie Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: Progesteron-d9 unterliegt verschiedenen chemischen Reaktionen, die denen von natürlichem Progesteron ähneln. Dazu gehören:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.
Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Chromsäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Progesteron-d9 17α-Hydroxyprogesteron ergeben, während die Reduktion 20β-Hydroxyprogesteron erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Progesteron: Die natürliche Form des Hormons.
17α-Hydroxyprogesteron: Ein Metabolit von Progesteron, der an der Steroidogenese beteiligt ist.
20β-Hydroxyprogesteron: Ein weiterer Metabolit, der durch die Reduktion von Progesteron gebildet wird.
Einzigartigkeit: Progesteron-d9 ist aufgrund der Einarbeitung von Deuteriumatomen einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Diese Isotopenmarkierung ermöglicht eine präzise Quantifizierung und Unterscheidung vom natürlichen Hormon in analytischen Studien .
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-PQIPVKAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347286 | |
| Record name | Progesterone-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15775-74-3 | |
| Record name | Progesterone-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


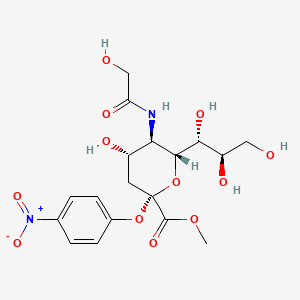



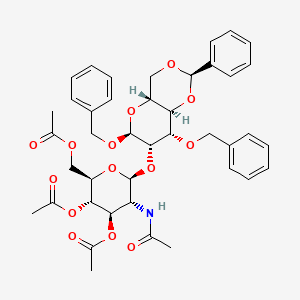
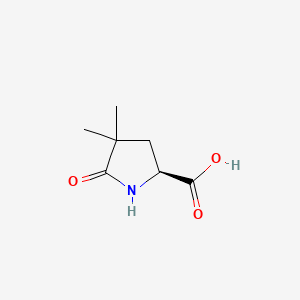
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)


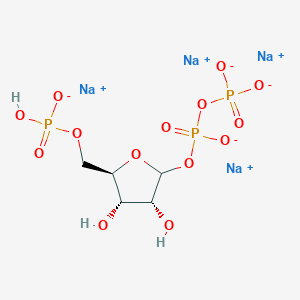
![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)
